Dasabuvir sodium
CAS No.: 1132940-11-4
Cat. No.: VC8208648
Molecular Formula: C26H26N3NaO5S
Molecular Weight: 515.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1132940-11-4 |
|---|---|
| Molecular Formula | C26H26N3NaO5S |
| Molecular Weight | 515.6 g/mol |
| IUPAC Name | sodium;N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-3-id-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide |
| Standard InChI | InChI=1S/C26H27N3O5S.Na/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18;/h6-15,28H,1-5H3,(H,27,30,31);/q;+1/p-1 |
| Standard InChI Key | XHGMJAKIIJSQMF-UHFFFAOYSA-M |
| SMILES | CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)[N-]S(=O)(=O)C)N4C=CC(=O)NC4=O.[Na+] |
| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)[N-]C4=O.[Na+] |
Introduction
Chemical and Structural Properties
Molecular Characteristics
Dasabuvir sodium exists as a monosodium monohydrate salt with the systematic name sodium 3-(3-t-butyl-4-methoxy-5-{6-[(methylsulfonyl)amino]naphthalene-2-yl}phenyl)-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-ide hydrate. The sodium salt formation occurs at the enolate oxygen of the dihydroxypyrimidinedione moiety, stabilizing the molecule through ionic interactions . X-ray diffraction studies reveal a crystalline lattice stabilized by water molecules bridging sodium ions and sulfonamide groups .
Table 1: Physicochemical Properties of Dasabuvir Sodium Monohydrate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₈N₃NaO₆S | |
| Exact Mass | 533.1597 Da | |
| Water Solubility | >50 mg/mL (pH 6.8 buffer) | |
| pKa | 4.2 (enolate), 9.8 (sulfonamide) | |
| LogP (octanol/water) | 3.1 |
Solid-State Stability
The monohydrate form demonstrates superior stability compared to anhydrous polymorphs, maintaining crystallinity at 40°C/75% RH for over 24 months . Polymer excipients like copovidone are critical in commercial formulations (e.g., Exviera® tablets) to inhibit disproportionation into the insoluble free acid during dissolution . Raman spectroscopy studies show the sodium ion remains coordinated to the enolate oxygen even in hydrated states, preventing proton transfer .
Pharmacological Profile
Mechanism of Action
Dasabuvir sodium targets the palm domain of HCV NS5B RNA-dependent RNA polymerase (GenBank accession: K22472) , inducing conformational changes that block RNA elongation. The inhibitor binds to a hydrophobic pocket adjacent to the catalytic site (Asp318-Tyr448 region), allosterically disrupting nucleotide incorporation .
Key pharmacodynamic parameters:
Pharmacokinetics
The sodium salt formulation achieves 70% absolute bioavailability through enhanced dissolution kinetics . A 250 mg dose produces:
-
Cₘₐₓ: 647 ng/mL (CV 22%)
-
Tₘₐₓ: 4 hours post-dose
-
AUC₂₄: 5670 ng·h/mL
Hepatic metabolism via CYP2C8 (70%) and CYP3A4 (30%) generates the inactive M1 metabolite (hydroxy-dasabuvir), excreted primarily in feces (94%) . The terminal half-life of 5.9 hours supports twice-daily dosing .
Clinical Applications
Genotype-Specific Efficacy
Dasabuvir sodium is FDA-approved exclusively for HCV genotype 1 infections due to NS5B sequence variability in other genotypes . Phase III trials demonstrated:
Table 2: Sustained Virologic Response (SVR12) Rates
| Population | Regimen | SVR12 (%) | Study |
|---|---|---|---|
| GT1b, treatment-naïve | 3D + RBV × 12 weeks | 99.5 | TURQUOISE-III |
| GT1a, cirrhosis | 3D + RBV × 24 weeks | 95.3 | SAPPHIRE-II |
| GT1, post-transplant | 3D + RBV × 24 weeks | 93.8 | CORAL-I |
Resistance Profiles
Common resistance-associated substitutions (RAS) emerging under dasabuvir monotherapy include:
These RAS confer cross-resistance to other palm-domain inhibitors but remain susceptible to nucleoside analogs (e.g., sofosbuvir) and NS5A inhibitors . Deep sequencing reveals RAS prevalence <1% in treatment-naïve populations .
Formulation Challenges
Salt Selection Rationale
The free acid form of dasabuvir exhibits poor aqueous solubility (0.02 mg/mL at pH 6.8) , necessitating salt formation. From 32 screened counterions, sodium provided:
-
Optimal solubility (52 mg/mL)
-
Crystallization kinetics compatible with wet granulation
Disproportionation Mitigation
Despite improved solubility, dasabuvir sodium remains prone to acid-mediated precipitation in the stomach. Formulation strategies include:
-
Copovidone (5% w/w) as crystallization inhibitor
-
Microenvironmental pH modifiers (sodium bicarbonate)
Accelerated stability testing shows <0.5% free acid formation after 6 months at 40°C/75% RH in final tablet formulations .
Future Perspectives
-
Nanoparticle formulations for enhanced lymphatic uptake
-
Combination with novel NS3/4A protease inhibitors
-
Shortened 8-week regimens in GT1b non-cirrhotic patients
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume